2,3-Bis(trimethylsilyl)-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(trimethylsilyl)-1-propene is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a propene backbone. This compound is notable for its chemical stability and the unique properties imparted by the trimethylsilyl groups, which include increased volatility and reduced reactivity of the silicon-containing moiety. These properties make it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(trimethylsilyl)-1-propene typically involves the reaction of a suitable precursor with trimethylsilyl chloride in the presence of a base. One common method is the hydrosilylation of an alkyne with trimethylsilyl chloride using a platinum catalyst. The reaction conditions often include:
Temperature: Room temperature to 80°C
Catalyst: Platinum-based catalysts such as Karstedt’s catalyst
Solvent: Non-polar solvents like toluene or hexane
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing by-products and optimizing the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(trimethylsilyl)-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can yield simpler silanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, often in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Silanols and siloxanes
Reduction: Simpler silanes
Substitution: Halogenated silanes
Scientific Research Applications
2,3-Bis(trimethylsilyl)-1-propene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for its potential in drug delivery systems due to its ability to modify the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2,3-Bis(trimethylsilyl)-1-propene involves the interaction of the trimethylsilyl groups with various molecular targets. The trimethylsilyl groups can act as protecting groups, temporarily masking reactive sites on a molecule during chemical synthesis. This allows for selective reactions to occur at other sites on the molecule. The pathways involved often include:
Protecting Group Chemistry: The trimethylsilyl groups protect hydroxyl or amino groups during multi-step synthesis.
Catalysis: The compound can act as a ligand in catalytic processes, facilitating the formation of desired products.
Comparison with Similar Compounds
Similar Compounds
2,3-Bis(trimethylsilyl)buta-1,3-diene: Similar in structure but with a diene backbone.
Trimethylsilylacetylene: Contains a single trimethylsilyl group attached to an acetylene moiety.
Bis(trimethylsilyl)amine: Features two trimethylsilyl groups attached to an amine.
Uniqueness
2,3-Bis(trimethylsilyl)-1-propene is unique due to its propene backbone, which provides distinct reactivity compared to other trimethylsilyl-containing compounds. Its stability and versatility make it a valuable intermediate in various synthetic applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
trimethyl(2-trimethylsilylprop-2-enyl)silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22Si2/c1-9(11(5,6)7)8-10(2,3)4/h1,8H2,2-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGXKSVOMSCMCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC(=C)[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336236 |
Source
|
Record name | 2,3-Bis(trimethylsilyl)-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60336236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17891-65-5 |
Source
|
Record name | 2,3-Bis(trimethylsilyl)-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60336236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Bis(trimethylsilyl)-1-propene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.